ETHYL 4-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]BENZOATE
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Overview
Description
ETHYL 4-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]BENZOATE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a benzoate ester linked to an acetamido group, which is further substituted with a chlorofluorophenyl moiety. Its unique chemical properties make it valuable in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the acylation of 2-chloro-6-fluoroaniline with ethyl 4-aminobenzoate under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to yield amines and alcohols.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Aqueous hydrochloric acid, sodium hydroxide.
Major Products
The major products formed from these reactions include substituted benzoates, amines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
ETHYL 4-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]BENZOATE has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding assays.
Materials Science: It serves as a precursor for the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-CHLOROBENZOATE
- ETHYL 2-CHLORO-6-FLUOROPHENYL ACETATE
- ETHYL (6R)-6-[N-(2-CHLORO-4-FLUOROPHENYL)SULFAMOYL]CYCLOHEX-1-ENE-1-CARBOXYLATE
Uniqueness
ETHYL 4-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]BENZOATE is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
ethyl 4-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c1-2-23-17(22)11-6-8-12(9-7-11)20-16(21)10-13-14(18)4-3-5-15(13)19/h3-9H,2,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGOQBDQPOQPMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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